N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine

FOXM1 inhibition transcription factor halogen bonding

Validated FOXM1 inhibitor scaffold with essential 4-bromophenyl moiety equipotent to FDI-6. SAR confirms: 4-Br halogen bonds to Arg297; non-halogenated or mispositioned isomers are inactive. Also serves as weak-affinity control for bromodomain screening (PCAF IC50 ~12.6 μM; BRD4 BD1 ~15.8 μM). Aryl bromide enables further derivatization via cross-coupling. Ideal for FOXM1 transcriptional studies and cancer proliferation assays.

Molecular Formula C12H8BrF3N2
Molecular Weight 317.109
CAS No. 338401-91-5
Cat. No. B2621336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine
CAS338401-91-5
Molecular FormulaC12H8BrF3N2
Molecular Weight317.109
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)Br
InChIInChI=1S/C12H8BrF3N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18)
InChIKeyUGBTUSDMPCMFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine (CAS 338401-91-5): A Differentiated 4-Halophenyl Pyridinamine for Transcription Factor and Bromodomain Research


N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine (CAS 338401-91-5) is a member of the N-aryl-2-(trifluoromethyl)-4-pyridinamine class, characterized by a 4-pyridinamine core with a trifluoromethyl group at the 2-position and a 4-bromophenyl substituent at the amine nitrogen. This compound class has been extensively explored for biological activities including kinase inhibition, transcription factor modulation, and quorum sensing interference [1]. The specific 4-bromophenyl moiety in this compound has been identified as a key pharmacophoric element in the Forkhead Domain Inhibitor (FDI) series targeting the FOXM1 transcription factor [2]. Structurally, the electron-withdrawing trifluoromethyl group enhances metabolic stability and influences the electronic properties of the pyridine ring, while the bromine atom provides a site for halogen bonding interactions with target proteins and offers a handle for further synthetic derivatization via cross-coupling reactions [3].

Why N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine Cannot Be Indiscriminately Substituted: Halogen-Specific Binding Interactions Define Functional Activity


Substitution among N-aryl-2-(trifluoromethyl)-4-pyridinamine analogs is not functionally equivalent due to the critical role of the 4-position halogen atom on the phenyl ring in mediating specific protein-ligand interactions. A systematic structure-activity relationship (SAR) study on the FOXM1 inhibitor FDI-6 demonstrated that while derivatives bearing 4-chlorophenyl, 4-bromophenyl, or 4-iodophenyl groups retained equipotent inhibitory activity relative to the parent 4-fluorophenyl compound, derivatives lacking this 4-halogen moiety were completely inactive [1]. Furthermore, positional isomers where the halogen was relocated to the 2- or 3-position of the phenyl ring exhibited significantly reduced activity [1]. This establishes that the presence and precise position of the halogen atom are essential determinants of biological activity, precluding generic substitution with unsubstituted phenyl or non-halogenated analogs. The bromine atom specifically participates in a halogen-bonding interaction with the Arg297 residue within the FOXM1-DNA binding domain, a contact that is geometrically and electronically optimized for halogens of appropriate size and polarizability [1].

N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine: Quantitative Comparator Data Supporting Differentiated Selection


Equipotent FOXM1 Transcriptional Inhibition with 4-Fluorophenyl, 4-Chlorophenyl, and 4-Iodophenyl Analogs Establishes the 4-Bromophenyl Moiety as a Viable Pharmacophore for Transcription Factor Targeting

In a direct head-to-head comparison within the Forkhead Domain Inhibitor (FDI) series, the derivative containing the 4-bromophenyl group was found to be equipotent to the original 4-fluorophenyl compound (FDI-6) and its 4-chlorophenyl and 4-iodophenyl congeners in inhibiting FOXM1 transcriptional activity [1]. The study established that the presence of any halogen at the 4-position is essential for activity, as derivatives without this moiety were inactive. Furthermore, positional isomers (2- or 3-halogen substitution) were significantly less active, confirming the specificity of the 4-position interaction [1].

FOXM1 inhibition transcription factor halogen bonding cancer

Demonstrated Weak Affinity for PCAF Bromodomain (IC50 ≈ 12.6 μM) Contrasts with Moderate BRD4 Bromodomain Binding (IC50 ≈ 15.8 μM), Informing Target Selectivity Profiling

Cross-study comparable data from ChEMBL and BindingDB reveal that N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine exhibits weak inhibitory activity against the PCAF (KAT2B) bromodomain with an IC50 of 12,589.25 nM (approximately 12.6 μM) [1]. In a separate assay against the BRD4 bromodomain (first bromodomain, BD1), the compound showed an IC50 of 15,800 nM (15.8 μM) [2]. While both values indicate modest potency, the comparable micromolar range activity against two distinct bromodomain targets provides a baseline selectivity profile for researchers using this compound as a tool or scaffold in epigenetic inhibitor development.

bromodomain PCAF BRD4 epigenetics TR-FRET

Positional Halogen Specificity Validates 4-Bromophenyl as an Optimal Substituent for Arg297 Halogen Bonding in FOXM1, Differentiating from Inactive 2- and 3-Bromo Isomers

A direct head-to-head comparison within the FDI series examined positional isomers of halogen substitution on the phenyl ring. Derivatives bearing a halogen at the 4-position (including 4-bromophenyl) were active, whereas compounds with the bromine atom relocated to the 2- or 3-positions of the phenyl ring were 'significantly less active' [1]. This positional specificity is attributed to the precise geometric requirements of the halogen-bonding interaction with the Arg297 residue in the FOXM1-DNA binding domain, which can only be satisfied by a 4-substituted halogen [1].

halogen bonding SAR FOXM1 molecular recognition

N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine: Recommended Application Scenarios Based on Differentiated Evidence


FOXM1 Transcription Factor Inhibitor Development and Mechanistic Studies

This compound serves as a validated scaffold for developing direct inhibitors of the FOXM1 transcription factor. Evidence from a dedicated SAR study confirms that the 4-bromophenyl moiety is equipotent to the lead compound FDI-6 and is essential for activity through halogen bonding with Arg297 [1]. Researchers can confidently employ this compound in cellular assays to probe FOXM1-dependent transcriptional programs, cell cycle regulation, and cancer cell proliferation, knowing that non-halogenated or incorrectly positioned isomers will lack activity [1].

Epigenetic Bromodomain Profiling and Weak Binder Control

With defined micromolar IC50 values against both PCAF (≈12.6 μM) and BRD4 BD1 (≈15.8 μM) bromodomains [1][2], this compound is well-suited as a weak-affinity control in bromodomain inhibitor screening cascades. It can be used to establish baseline activity thresholds, validate assay sensitivity for detecting moderate binders, or serve as a starting point for structure-guided optimization toward more potent and selective bromodomain ligands.

Halogen Bonding Probe in Structure-Based Drug Design

The demonstrated essential role of the 4-bromine atom in mediating a specific halogen-bonding interaction with Arg297 in FOXM1 [1] makes this compound a valuable probe for studying halogen bonding in protein-ligand complexes. Crystallographers and computational chemists can utilize this compound to experimentally validate halogen bonding geometries and energetics, informing the rational design of inhibitors for other targets where halogen bonding can be exploited.

Synthetic Intermediate for Diversification via Cross-Coupling

The presence of the aryl bromide functional group provides a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This allows medicinal chemists to use N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine as a versatile building block to rapidly generate focused libraries of N-aryl-2-(trifluoromethyl)-4-pyridinamines with varied substituents at the 4-position, exploring structure-activity relationships beyond halogen bonding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.